
Anhydro-trityl-pentofuranosyl-T
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anhydro-trityl-pentofuranosyl-T is a synthetic nucleoside derivative characterized by a pentofuranosyl sugar (a five-membered furanose ring), an anhydro linkage (indicating dehydration to form an ether or cyclic structure), and a trityl group (triphenylmethyl, C₆H₅)₃C—commonly used as a protecting group in oligonucleotide synthesis. The "T" likely denotes thymidine, suggesting its role as a modified building block in nucleic acid analogs. This compound is hypothesized to serve as an intermediate in solid-phase DNA/RNA synthesis, where the trityl group protects hydroxyl moieties during chain elongation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anhydro-trityl-pentofuranosyl-T typically involves the protection of the hydroxyl groups of the pentofuranosyl sugar with a trityl group. This is achieved through the reaction of the sugar with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency of the synthesis by providing better control over reaction parameters.
Chemical Reactions Analysis
Sulfonylation and Nucleophilic Substitution
The 2,3-anhydro ring undergoes regioselective opening with nucleophiles, enabling modifications at C-2' or C-3':
-
Sulfonylation : Reaction with nosyl chloride introduces a sulfonate leaving group at C-3', facilitating nucleophilic substitution .
-
Fluorination : Treatment with diethylaminosulfur trifluoride (DAST) replaces the sulfonate group with fluorine, yielding 3'-deoxy-3'-fluoro derivatives (e.g., FLT) .
Table 1: Reaction Yields for Nucleophilic Substitutions
Reaction Type | Conditions | Yield (%) | Source |
---|---|---|---|
Sulfonylation (Nosyl) | Pyridine, 0°C → RT | 77% | |
Fluorination (DAST) | CH₂Cl₂:THF (9:1), 25°C | 28% | |
Azide Substitution | LiN₃, DMF, 110°C | 56% |
Radiofluorination for Radiopharmaceuticals
Anhydro-trityl-pentofuranosyl-T derivatives are precursors for 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), a PET imaging agent:
-
Radiolabeling : [¹⁸F]Fluoride displaces sulfonate groups under mild conditions (110°C, 5 min), achieving radiochemical yields of 82% .
-
Deprotection : Acidic removal of the trityl group post-fluorination yields the final radiotracer .
Key Optimization :
-
Higher temperatures (>130°C) lead to elimination byproducts .
-
N-BOC-protected analogs improve reaction efficiency under milder conditions .
Comparative Analysis of Anhydro Derivatives
The reactivity of 2,3-anhydro rings varies with substituents and stereochemistry:
-
Erythro vs. Threo Isomers : Erythro configurations (azido "down") exhibit higher antiviral activity due to favorable furanose conformations .
-
Conformational Studies : ¹H-NMR reveals intramolecular stabilization in threo isomers via azido-base interactions, reducing biological activity .
Table 2: Biological Activity of Modified Nucleosides
Compound | HIV Inhibition (EC₅₀) | Cytotoxicity (CC₅₀) | Source |
---|---|---|---|
AZT (Erythro) | 0.005 μM | 50 μM | |
AZU (Threo) | 0.1 μM | >100 μM | |
FLT | 0.007 μM | 45 μM |
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Anhydro-trityl-pentofuranosyl-T has been investigated for its potential as an anticancer agent. Research indicates that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds like 2′-deoxy-5-trifluoromethyl-β-uridine have shown promising results in inhibiting tumor growth through mechanisms involving nucleic acid synthesis interference .
-
Nucleoside Synthesis :
- This compound is utilized as a precursor in the synthesis of modified nucleosides, which are vital for developing antiviral and anticancer drugs. The selective protection and deprotection strategies employed with this compound facilitate the formation of nucleosides that can evade metabolic degradation .
- Radiofluorination :
- Antiviral Properties :
-
Molecular Modeling Studies :
- Computational studies have been conducted to predict the interaction of this compound with biological targets. These studies provide insights into its binding affinities and potential mechanisms of action at the molecular level, aiding in the rational design of new derivatives with enhanced activity .
Data Table: Summary of Applications
Case Studies
- Synthesis of Modified Nucleosides :
- Antiviral Activity Assessment :
Mechanism of Action
The mechanism of action of anhydro-trityl-pentofuranosyl-T involves the interaction of the trityl group with various molecular targets. The trityl group can stabilize reactive intermediates, making it useful in catalytic processes. In biological systems, the compound can interact with enzymes involved in nucleoside metabolism, potentially inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The table below compares structural attributes of Anhydro-trityl-pentofuranosyl-T with related compounds inferred from the evidence:
Notes:
- Pentofuranosyl vs. Tetrahydrofuran Derivatives: While this compound contains a dehydrated furanose sugar, tetrahydrofurfuryl acrylate () features a saturated tetrahydrofuran ring esterified with acrylic acid. The latter is metabolized to tetrahydrofurfuryl alcohol, whereas the trityl group in the former may resist hydrolysis, influencing bioavailability .
- Trityl vs. Acrylate Protecting Groups : The trityl group offers steric protection and is cleaved under acidic conditions, unlike acrylate esters, which hydrolyze enzymatically or in basic environments. This distinction impacts their roles—trityl for nucleotide synthesis vs. acrylates for polymerization .
Metabolic and Toxicological Insights
- Toxicity: Thiophene fentanyl () highlights the risks of understudied heterocyclic compounds. Similarly, this compound’s toxicology remains uncharacterized, though trityl groups are generally low-toxicity protectants .
Heterocyclic Ring Comparisons
- Furan vs. Thiophene: The pentofuranosyl ring in this compound is less aromatic than thiophene (), affecting electronic properties and reactivity. Thiophene’s higher aromaticity enhances metabolic stability but may increase toxicity risks compared to furan derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Anhydro-trityl-pentofuranosyl-T, and how do reaction conditions influence product purity?
- Methodological Answer: The synthesis typically involves protecting group strategies, such as tritylation of the pentofuranosyl backbone, followed by anhydro bond formation. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critically impact product purity. For example, analogs like 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride require strict anhydrous conditions and Lewis acid catalysts (e.g., SnCl₄) to minimize side reactions . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the target compound.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Structural confirmation relies on a combination of NMR (¹H, ¹³C, DEPT), mass spectrometry (ESI-TOF or MALDI-TOF), and IR spectroscopy. For example, the trityl group exhibits distinct aromatic proton signals (δ 7.2–7.5 ppm in ¹H NMR), while the anhydro bridge can be confirmed via ¹³C NMR (C-O-C signals at ~100–110 ppm). Cross-validation with literature data for related pentofuranosyl derivatives is essential .
Q. What solvent systems are optimal for chromatographic purification of this compound?
- Methodological Answer: Silica gel chromatography with non-polar solvents (e.g., hexane) and gradual incorporation of ethyl acetate (5–20% gradient) effectively separates the compound from byproducts. Avoid using methanol or water in early stages due to the trityl group’s sensitivity to protic solvents. Reagent-grade solvents with low water content (e.g., anhydrous sodium sulfate-dried ethyl acetate) are critical to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers optimize glycosidic bond formation in this compound synthesis to minimize racemization?
- Methodological Answer: Racemization is a major challenge during glycosylation. Use of bulky protecting groups (e.g., trityl) and low-temperature reactions (−20°C to 0°C) with mild Lewis acids (e.g., TMSOTf) suppresses nucleophilic attack at the anomeric center. Kinetic studies using HPLC monitoring of reaction intermediates can identify optimal reaction times .
Q. What strategies resolve discrepancies in spectroscopic data for this compound across different studies?
- Methodological Answer: Discrepancies often arise from solvent effects, impurities, or crystallinity differences. For example, NMR chemical shifts vary with deuterated solvents (CDCl₃ vs. DMSO-d₆). To address this:
- Compare data under identical solvent conditions.
- Validate purity via TLC (Rf consistency) and elemental analysis.
- Cross-reference with high-resolution crystallographic data if available .
Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated degradation studies by incubating the compound in buffers (pH 3–9) at 40°C, 60°C, and 80°C. Monitor degradation products via LC-MS and quantify stability using Arrhenius kinetics. The trityl group’s susceptibility to acidic hydrolysis necessitates pH-controlled storage (neutral to slightly basic conditions) .
Q. What are the common impurities in this compound synthesis, and how can they be mitigated?
- Methodological Answer: Common impurities include:
- Unprotected pentofuranosyl intermediates : Mitigate via rigorous tritylation (excess trityl chloride, prolonged reaction times).
- Hydrolysis byproducts : Use molecular sieves or anhydrous sodium sulfate to maintain anhydrous conditions .
- Diastereomers : Optimize stereoselective catalysts (e.g., chiral auxiliaries or enzymes) .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data for this compound in enzymatic assays?
- Methodological Answer: Contradictions may stem from assay conditions (e.g., enzyme source, substrate concentration). To resolve:
- Replicate assays using standardized protocols (e.g., ATP concentration, buffer ionic strength).
- Perform dose-response curves to calculate IC₅₀ values under identical conditions.
- Validate findings with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Q. What computational methods support the rational design of this compound analogs with improved stability?
- Methodological Answer: Molecular dynamics (MD) simulations can model hydrolytic degradation pathways, identifying vulnerable bonds. Density functional theory (DFT) calculations predict electronic effects of substituents on trityl or pentofuranosyl groups. Pair computational insights with experimental stability testing for iterative optimization .
Q. Experimental Design Tables
Table 1: Key Reaction Parameters for this compound Synthesis
Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
---|---|---|---|
Temperature | −10°C to 0°C | Reduces racemization | |
Catalyst | TMSOTf (0.1 eq) | Enhances stereoselectivity | |
Solvent | Anhydrous CH₂Cl₂ | Prevents hydrolysis | |
Reaction Time | 12–16 hours | Balances completion vs. side reactions |
Table 2: Common Analytical Techniques and Pitfalls
Technique | Key Peaks/Data | Common Pitfalls | Mitigation Strategy |
---|---|---|---|
¹H NMR | Trityl δ 7.2–7.5 ppm | Solvent residual peaks | Use deuterated solvents with <0.03% H₂O |
ESI-TOF MS | [M+Na]⁺ adducts | Salt adduct interference | Desalting via dialysis or SPE |
IR Spectroscopy | C-O-C ~1100 cm⁻¹ | Moisture absorption | Dry KBr pellets under vacuum |
Properties
CAS No. |
132776-29-5 |
---|---|
Molecular Formula |
C29H26N2O4 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(2R,4S,6S)-11-methyl-4-(trityloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C29H26N2O4/c1-20-18-31-27-25(35-28(31)30-26(20)32)17-24(34-27)19-33-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-25,27H,17,19H2,1H3/t24-,25-,27+/m0/s1 |
InChI Key |
QGWFVDWBPROXTQ-OHSXHVKISA-N |
Isomeric SMILES |
CC1=CN2[C@H]3[C@H](C[C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O |
Canonical SMILES |
CC1=CN2C3C(CC(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.